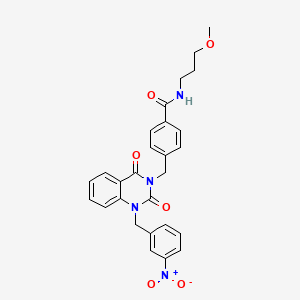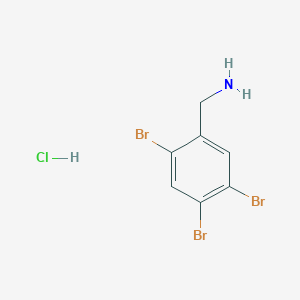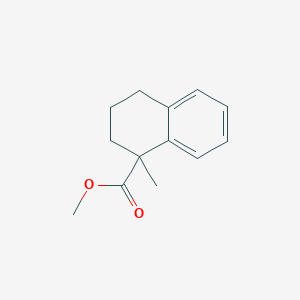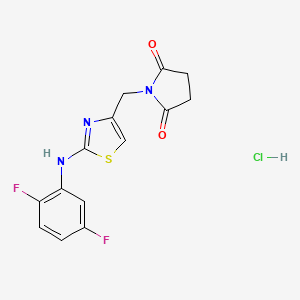
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a beta-adrenergic receptor antagonist and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-cancer properties. The compound has been used as a tool in the development of new drugs for the treatment of various diseases.
作用機序
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol acts as a beta-adrenergic receptor antagonist. It blocks the binding of adrenaline and noradrenaline to the beta-adrenergic receptors, leading to a decrease in the activity of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and bronchial tone.
Biochemical and Physiological Effects:
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. It also has anti-asthmatic effects by reducing bronchial tone and improving lung function. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol in lab experiments include its well-defined mechanism of action, its ability to modulate the sympathetic nervous system, and its potential applications in drug discovery and development. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are several future directions for the research on 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol. These include further studies on its anti-inflammatory, anti-asthmatic, and anti-cancer properties, as well as its potential applications in the treatment of other diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield of the product and reduce its potential toxicity. Finally, further studies could be conducted to fully understand the mechanism of action of this compound and its effects on the sympathetic nervous system.
In conclusion, 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has potential applications in drug discovery and development. Its well-defined mechanism of action and ability to modulate the sympathetic nervous system make it a promising candidate for further research. However, more studies are needed to fully understand its effects and optimize its synthesis method.
合成法
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol involves the reaction of 1-(4-Benzhydrylpiperazin-1-yl)propan-2-ol with 2-butan-2-ylphenol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product can be optimized by adjusting the reaction parameters.
特性
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-3-24(2)28-16-10-11-17-29(28)34-23-27(33)22-31-18-20-32(21-19-31)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-17,24,27,30,33H,3,18-23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARWMTJSACPRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B2422232.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422237.png)
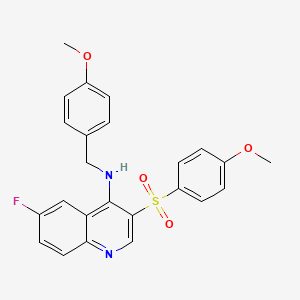

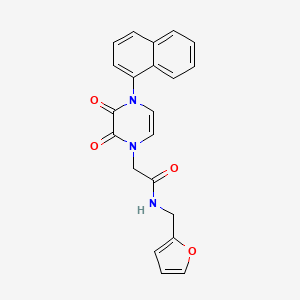
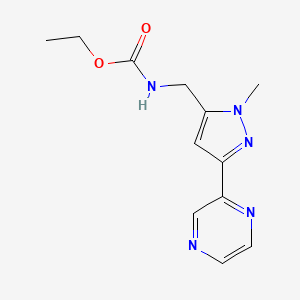
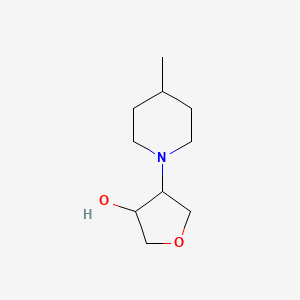

![[2-(3-Fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2422248.png)
